molecular formula C9H6BrClO3 B6596761 3-(4-bromo-2-chlorophenyl)-2-oxopropanoic acid CAS No. 1602484-75-2

3-(4-bromo-2-chlorophenyl)-2-oxopropanoic acid

Cat. No.: B6596761
CAS No.: 1602484-75-2
M. Wt: 277.50 g/mol
InChI Key: RRGXNWCHRDRGEA-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-chlorophenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of both bromine and chlorine atoms on a phenyl ring, along with a ketone and carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-2-chlorophenyl)-2-oxopropanoic acid typically involves the bromination and chlorination of phenol derivatives. One common method is the bromination of 2-chlorophenol in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The resulting 4-bromo-2-chlorophenol can then be further reacted with acetoacetic acid ester in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-chlorophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The ketone group can be reduced to an alcohol, and the phenyl ring can undergo oxidation reactions.

    Condensation Reactions: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Products with different substituents on the phenyl ring.

    Oxidation: Products with oxidized phenyl rings or carboxylic acids.

    Reduction: Alcohol derivatives of the original compound.

Scientific Research Applications

3-(4-Bromo-2-chlorophenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals

Mechanism of Action

The mechanism of action of 3-(4-bromo-2-chlorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The presence of halogen atoms and functional groups allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its dual halogenation and presence of both ketone and carboxylic acid groups make it a versatile compound in various chemical transformations and applications.

Properties

IUPAC Name

3-(4-bromo-2-chlorophenyl)-2-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClO3/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4H,3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGXNWCHRDRGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)CC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1602484-75-2
Record name 3-(4-bromo-2-chlorophenyl)-2-oxopropanoic acid
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